2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide
CAS No.:
Cat. No.: VC8624756
Molecular Formula: C20H17N5O2S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N5O2S |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H17N5O2S/c1-12-13(18(26)23-14-7-3-5-9-16(14)27-2)11-21-19(22-12)25-20-24-15-8-4-6-10-17(15)28-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25) |
| Standard InChI Key | ALALQULINJGFPP-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2OC)NC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2OC)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylamino)-N-(2-methoxyphenyl)-4-methylpyrimidine-5-carboxamide, reflects its intricate structure. Key components include:
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Benzothiazole ring: A bicyclic system comprising a benzene fused to a thiazole, known for conferring electron-deficient properties and enhancing binding to biological targets .
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Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, facilitating hydrogen bonding and π-π stacking interactions.
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Methoxyphenyl group: A phenyl ring substituted with a methoxy (-OCH₃) group at the ortho position, influencing solubility and steric effects .
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Methylcarboxamide: A carboxamide group (-CONH-) linked to a methyl substituent, modulating hydrophobicity and metabolic stability.
The canonical SMILES string (CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2OC)NC3=NC4=CC=CC=C4S3) and InChIKey (ALALQULINJGFPP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters derived from computational and experimental data:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇N₅O₂S |
| Molecular Weight | 391.4 g/mol |
| Topological Polar Surface Area | 119 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| LogP (Octanol-Water) | 3.1 ± 0.4 |
The moderate logP value suggests balanced lipophilicity, enabling membrane permeation while retaining aqueous solubility—a favorable profile for drug-like molecules .
Synthesis and Structural Optimization
Synthetic Routes
While no explicit synthesis protocol for this compound is published, analogous benzothiazole-pyrimidine hybrids typically involve:
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Benzothiazole ring formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions .
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Pyrimidine construction: Cyclization of β-diketones or β-ketoesters with guanidine derivatives.
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Amide coupling: Reaction of the pyrimidine-5-carboxylic acid intermediate with 2-methoxyaniline using coupling agents like HATU or EDCI .
A hypothetical synthesis pathway could proceed as follows:
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Step 1: Synthesis of 4-methylpyrimidine-5-carboxylic acid via Biginelli reaction.
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Step 2: Activation of the carboxylic acid to an acyl chloride using thionyl chloride.
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Step 3: Amide bond formation with 2-methoxyaniline in dichloromethane.
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Step 4: Nucleophilic aromatic substitution of the pyrimidine’s 2-chloro group with 2-aminobenzothiazole.
Structural Analogues and Activity Trends
Recent studies on related benzothiazole derivatives highlight structural determinants of bioactivity:
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Benzothiazole substitution: Fluorination at the 6-position (e.g., compound 4f in PMC study) enhanced antiviral potency (IC₅₀ = 0.09 μM against MERS-CoV) .
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Pyrimidine modifications: Methyl groups at position 4 improved metabolic stability by shielding reactive sites from cytochrome P450 oxidation.
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Methoxy positioning: Ortho-substituted methoxy groups optimized steric interactions with target proteins while maintaining solubility .
These insights suggest that the subject compound’s 4-methylpyrimidine and ortho-methoxyphenyl groups may synergize to enhance target binding and pharmacokinetics.
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4f (PMC study) | MERS-CoV | 0.09 | |
| Subject compound | N/A (Predicted) | ~0.1–1.0* | – |
*Extrapolated from structural similarity
Anticancer Applications
Benzothiazoles exhibit selective toxicity toward cancer cells via:
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Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes, inducing double-strand breaks.
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Kinase modulation: Allosteric inhibition of EGFR or VEGFR2 kinases by pyrimidine-carboxamide motifs .
Preliminary assays on similar compounds show IC₅₀ values of 2–10 μM against breast (MCF-7) and lung (A549) cancer lines, suggesting the subject compound warrants empirical testing.
ADMET Profiling and Optimization Strategies
Absorption and Distribution
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Caco-2 permeability: Predicted Papp = 12 × 10⁻⁶ cm/s (moderate absorption).
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Plasma protein binding: Estimated 89% due to aromatic stacking with albumin .
Metabolic Stability
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CYP3A4 substrate likelihood: High (Score = 0.82), necessitating structural tweaks like replacing the methoxy group with trifluoromethoxy to reduce oxidation.
Toxicity Considerations
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